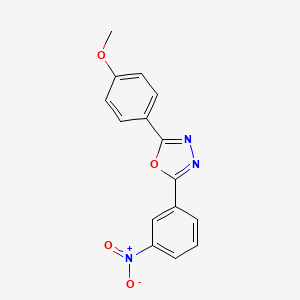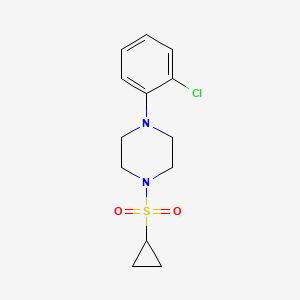
1-(2-Chlorophenyl)-4-(cyclopropylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(2-Chlorophenyl)-4-(cyclopropylsulfonyl)piperazine” is a compound that contains a piperazine ring, which is a heterocyclic amine. This compound also contains a sulfonyl functional group attached to a cyclopropyl group, and a chlorophenyl group. Piperazine rings are often found in pharmaceuticals and drugs .
Scientific Research Applications
Anticancer and Antituberculosis Applications
One study focused on the synthesis, anticancer, and antituberculosis studies of derivatives closely related to the compound . The research synthesized a series of derivatives and tested them for in vitro anticancer activity against the human breast cancer cell line MDA-MB-435 and for antituberculosis activity using the standard strain of M. tb H37Rv. Some of these compounds exhibited significant antituberculosis and anticancer activities, suggesting their potential as therapeutic agents in treating these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Melanocortin-4 Receptor Ligands
Another area of application includes studies on the binding affinities of piperazine derivatives at the human melanocortin-4 receptor. These studies synthesized and evaluated derivatives for their potential as ligands, contributing to the understanding of their interaction with the receptor and their potential implications for treating conditions related to this receptor pathway (Tran et al., 2008).
Adenosine A2B Receptor Antagonists
Research into adenosine receptor antagonists has identified 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as a new series of compounds with high affinity and selectivity for the A2B adenosine receptor. These compounds were designed, synthesized, and characterized for their potential as therapeutic agents targeting conditions mediated by the A2B receptor (Borrmann et al., 2009).
Structural and Electronic Properties
The structural, electronic, molecular, and biological properties of similar compounds have been thoroughly investigated, including their synthesis and characterization through spectral data analysis and X-ray crystallography. Theoretical studies complement these findings, offering insights into the electronic properties and potential biological activity of these compounds (Bhat et al., 2018).
properties
IUPAC Name |
1-(2-chlorophenyl)-4-cyclopropylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2S/c14-12-3-1-2-4-13(12)15-7-9-16(10-8-15)19(17,18)11-5-6-11/h1-4,11H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKABLKHFURWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


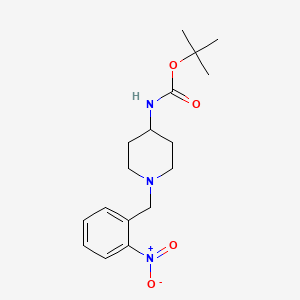
![2-[4-[(4-fluorobenzyl)amino]-2-oxoquinazolin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2657669.png)
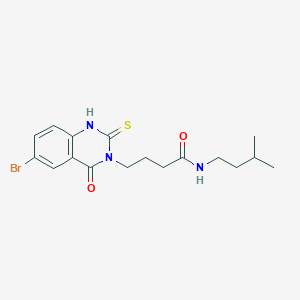

![{Bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride](/img/structure/B2657673.png)
![N-(4-acetylphenyl)-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2657674.png)
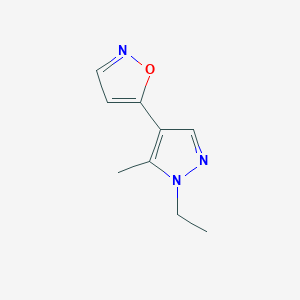


![2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2657681.png)
![Ethyl 4-(4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2657685.png)
![[6-[(1-Methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-cyclohexylacetate](/img/structure/B2657687.png)
